1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-
CAS No.: 12239-57-5
Cat. No.: VC20999642
Molecular Formula: C16H13N7O4
Molecular Weight: 367.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12239-57-5 |
|---|---|
| Molecular Formula | C16H13N7O4 |
| Molecular Weight | 367.32 g/mol |
| IUPAC Name | 4-[(2,4-dinitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-amine |
| Standard InChI | InChI=1S/C16H13N7O4/c1-10-15(16(17)21(20-10)11-5-3-2-4-6-11)19-18-13-8-7-12(22(24)25)9-14(13)23(26)27/h2-9H,17H2,1H3 |
| Standard InChI Key | CWGMVTZHEDUTSJ-WBRBSAKNSA-N |
| Isomeric SMILES | CC\1=NN(C(=N)/C1=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
| SMILES | CC1=NN(C(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N)C3=CC=CC=C3 |
| Canonical SMILES | CC1=NN(C(=N)C1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Introduction
Basic Information and Nomenclature
1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- is an organic compound belonging to the class of azo dyes containing a pyrazole ring. The compound is characterized by its specific structural arrangement, featuring a dinitrophenyl group connected to the pyrazole ring through an azo linkage.
| Parameter | Value |
|---|---|
| CAS Number | 67162-11-2 |
| EINECS | 266-591-4 |
| Molecular Formula | C₁₆H₁₃N₇O₄ |
| Molecular Weight | 367.326 g/mol |
| InChI Key | FNANWDHJXQWWSM-UHFFFAOYSA-N |
The compound has several synonyms in the scientific literature, including:
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1-Phenyl-3-methyl-5-amino-4-((2,4-dinitrophenyl)azo)pyrazole
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1H-Pyrazol-5-amine, 4-(2-(2,4-dinitrophenyl)diazenyl)-3-methyl-1-phenyl-
Physical and Chemical Properties
1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- exists as a solid compound with distinctive physical and chemical characteristics. Its structure incorporates multiple functional groups including amino, azo, nitro, and aromatic rings, contributing to its unique properties and reactivity.
The compound's physical appearance is typically characterized as a yellow solid, which is consistent with many azo dyes containing nitro groups. The presence of the azo (-N=N-) chromophore is responsible for its color properties, making it potentially useful in various dyeing applications . The extended conjugation in the molecule, particularly between the pyrazole ring and the dinitrophenyl group via the azo linkage, contributes to its chromophoric properties.
The compound's LogP value has been reported as 3.58, indicating moderate lipophilicity that affects its solubility characteristics in various solvents . This property is particularly important when considering the compound's application in biological systems or its use in separation techniques like HPLC.
Synthesis and Preparation Methods
The synthesis of 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- typically involves diazo-coupling reactions using appropriate precursors. Based on available literature, the primary synthetic route involves the diazotization of the appropriate dinitrophenyl compound followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5-amine.
Diazo-Coupling Method
The most common synthesis method for this compound is through the diazo-coupling reaction. As described in several studies, the synthesis typically follows these steps:
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Diazotization of 2,4-dinitroaniline using sodium nitrite in the presence of an acid (typically HCl) at low temperatures (0-5°C)
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Coupling of the resulting diazonium salt with 3-methyl-1-phenyl-1H-pyrazol-5-amine under controlled pH conditions
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Isolation and purification of the product through appropriate techniques such as recrystallization
This synthetic approach is consistent with the general methodology for preparing azo dyes of pyrazole derivatives as mentioned in the literature: "The azo dyes of pyrazole derivatives have been synthesized by a simple diazo-coupling reaction under suitable experimental conditions" .
Alternative Synthesis Methods
Research on related compounds suggests that oxidative dehydrogenative coupling methods may also be applicable for the synthesis of similar azo compounds. For instance, investigations into oxidative dehydrogenative couplings of pyrazol-5-amines have shown promising results for the selective synthesis of azopyrrole derivatives .
A typical procedure for related compounds involves:
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Reaction of the appropriate pyrazol-5-amine with oxidizing agents
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Using catalysts such as copper salts or molecular iodine
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Employing oxidants like TBHP (tert-butyl hydroperoxide)
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Conducting the reaction under controlled temperature conditions
Structural Characterization
1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- has been characterized using various spectroscopic techniques. The structural elucidation has been performed primarily through spectral analyses including IR, NMR, and mass spectrometry.
Spectroscopic Data
Based on available spectral information, the compound typically exhibits characteristic spectral patterns that confirm its structural features:
| Spectroscopic Technique | Characteristic Features |
|---|---|
| FTIR | Characteristic bands for N-H stretching (amino group), N=N stretching (azo linkage), NO₂ symmetric and asymmetric stretching, and aromatic C=C stretching |
| ¹H NMR | Signals for methyl protons, aromatic protons of the phenyl ring, and amino protons |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (367.326 g/mol) and fragmentation patterns consistent with the structure |
SpectraBase indicates the availability of 1 FTIR spectrum and 1 MS (GC) spectrum for this compound, which can be valuable for identification and purity assessment .
Applications and Biological Activities
1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- and related pyrazole derivatives have demonstrated various potential applications, particularly in the field of medicinal chemistry.
Analytical Applications
The compound has applications in analytical chemistry, particularly in chromatographic techniques:
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HPLC Analysis: The compound can be analyzed using reverse phase (RP) HPLC methods with specific conditions, including:
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Mobile phase containing acetonitrile (MeCN), water, and phosphoric acid
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For mass spectrometry compatible applications, phosphoric acid can be replaced with formic acid
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The method is described as scalable and suitable for isolation of impurities in preparative separation
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Spectroscopic applications: The compound's chromophoric properties make it potentially useful in spectroscopic applications and colorimetric analyses.
Solvatochromic Studies
Related Compounds and Derivatives
1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- belongs to a broader family of pyrazole derivatives and azo compounds with varying substitution patterns.
Precursor Compounds
One of the key precursors for this compound is 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 1131-18-6), which serves as the coupling component in the diazo-coupling reaction. This precursor has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.214 g/mol |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 333.0±22.0 °C at 760 mmHg |
| Melting Point | 114-117 °C (lit.) |
| Flash Point | 155.2±22.3 °C |
The precursor compound has been used in various synthetic approaches for preparing other pyrazole derivatives with potential biological activities .
Related Azo Dyes
Several related azo dyes based on the pyrazole scaffold have been reported in the literature, including:
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4-((5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo)-2,5-dichlorobenzenesulphonic acid (C.I. ACID YELLOW 49), which is used as a colorant
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Various azo dyes synthesized from 5-amino-3-methyl-1-phenyl pyrazole with different coupling components, which have been studied for their optical properties and potential applications
Current Research and Future Perspectives
Current research on 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- and related compounds focuses on several key areas:
Medicinal Chemistry Research
The ongoing investigation of pyrazole-based azo compounds continues to uncover new potential therapeutic applications. The research is particularly focused on:
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Developing new antimicrobial agents to address the growing problem of antibiotic resistance
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Exploring anticancer properties through targeted modifications of the basic structure
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Investigating structure-activity relationships to optimize biological activity
Material Science Applications
The unique chromophoric properties of azo compounds like 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- make them interesting candidates for various material science applications, including:
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Development of new colorants and dyes
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Exploration of photochromic and solvatochromic materials
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Investigation of potential applications in optical data storage and sensing technologies
Synthetic Methodology Improvements
Research continues to focus on developing improved synthetic methodologies for azo compounds, with emphasis on:
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